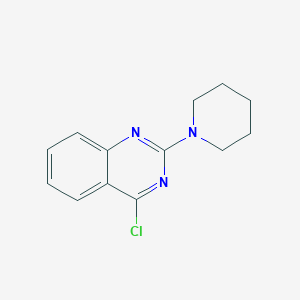

4-Chloro-2-(piperidin-1-yl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-(piperidin-1-yl)quinazoline is a chemical compound with the molecular formula C13H14ClN3. It is a derivative of quinazoline, a class of organic compounds that are characterized by a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of 4-Chloro-2-(piperidin-1-yl)quinazoline and its derivatives often involves the reaction of 2, 4-dichloroquinazoline with different N-substituted piperazines . The process disclosed in U.S.Pat.No.8, 410,268B2 has been used to synthesize these compounds with good yields and purity .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(piperidin-1-yl)quinazoline is characterized by a quinazoline core, which consists of two fused six-membered aromatic rings (benzene & pyrimidine), substituted at the 2nd and 4th positions by a piperidine ring and a chlorine atom, respectively .Chemical Reactions Analysis

Quinazoline derivatives, including 4-Chloro-2-(piperidin-1-yl)quinazoline, have been found to undergo various chemical reactions. For instance, they can react with different N-substituted piperazines to form a series of title compounds . They can also participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-(piperidin-1-yl)quinazoline include a melting point of 202°C, and a molecular weight of 241.68 . It is a powder at room temperature .Applications De Recherche Scientifique

Drug Design and Synthesis

Piperidine derivatives, including “4-Chloro-2-(piperidin-1-yl)quinazoline”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . The presence of the piperidine moiety in these compounds contributes to their anticancer properties .

Antimicrobial Applications

Certain piperidine derivatives have shown antibacterial activity against Escherichia coli (E.coli), Pseudomonas aeruginosa (P.aeruginosa), Staphylococcus aureus (S.aureus), Bacillus megaterium, as well as antifungal activity against Aspergillus niger and Aspergillus flavus .

Antiviral Applications

Piperidine derivatives are also being utilized as antiviral agents . The piperidine moiety in these compounds contributes to their antiviral properties .

Antimalarial Applications

Piperidine derivatives are being utilized as antimalarial agents . The piperidine moiety in these compounds contributes to their antimalarial properties .

Antihypertensive Applications

Piperidine derivatives are being utilized as antihypertensive agents . The piperidine moiety in these compounds contributes to their antihypertensive properties .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . The piperidine moiety in these compounds contributes to their analgesic and anti-inflammatory properties .

Antipsychotic Applications

Piperidine derivatives are being utilized as antipsychotic agents . The piperidine moiety in these compounds contributes to their antipsychotic properties .

Mécanisme D'action

Orientations Futures

Quinazoline derivatives, including 4-Chloro-2-(piperidin-1-yl)quinazoline, have shown promise in various therapeutic applications, including as potential anticancer agents . Future research could focus on further exploring these therapeutic potentials and developing more efficient synthesis methods.

Propriétés

IUPAC Name |

4-chloro-2-piperidin-1-ylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-12-10-6-2-3-7-11(10)15-13(16-12)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHLTIZFIITQHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(piperidin-1-yl)quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1317006.png)

![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1317030.png)